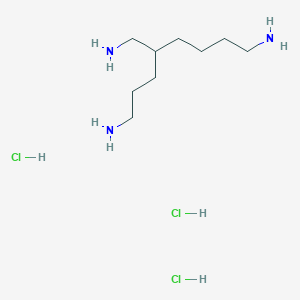
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H5BrClFO3. It is a derivative of phenyl methyl carbonate, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate typically involves the reaction of 5-bromo-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
5-Bromo-2-chloro-4-fluorophenol+Methyl chloroformate→5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products
Nucleophilic substitution: Substituted phenyl methyl carbonates.
Hydrolysis: 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the carbonate group is replaced by a nucleophile. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-fluorophenol: The parent phenol compound.
5-Bromo-2-chloro-4-fluorophenyl acetate: An ester derivative.
5-Bromo-2-chloro-4-fluorophenyl methanol: The alcohol derivative.
Uniqueness
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of the carbonate functional group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine, chlorine, and fluorine substituents also enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C8H5BrClFO3 |
|---|---|
Peso molecular |
283.48 g/mol |
Nombre IUPAC |
(5-bromo-2-chloro-4-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H5BrClFO3/c1-13-8(12)14-7-2-4(9)6(11)3-5(7)10/h2-3H,1H3 |
Clave InChI |
UZBIPTJGVBCMMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)

![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)


![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)
![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)


![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)
